![molecular formula C24H32N2O2 B4436406 (3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4436406.png)
(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol
Overview
Description
(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol is a synthetic compound that has been studied for its potential therapeutic applications. This compound is also known as MR-2266 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol is not fully understood. However, it is believed to exert its effects through the activation of the mu-opioid receptor. This activation results in the inhibition of pain signals and the release of dopamine, which can produce feelings of pleasure and reward.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, and it may also have an impact on mood and behavior. This compound has also been found to have some potential for the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new pain medications and treatments for opioid addiction. However, one of the limitations of using this compound is its potential for abuse and addiction.
Future Directions
There are several future directions for the study of (3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol. One direction is the further exploration of its potential therapeutic applications, particularly in the development of new pain medications and treatments for opioid addiction. Another direction is the investigation of its potential for abuse and addiction, and the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on mood and behavior.
Scientific Research Applications
(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol has been studied for its potential therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of opioid addiction.
properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(2-methylphenyl)phenyl]methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18-4-2-3-5-22(18)20-8-6-19(7-9-20)16-25-13-12-23(24(28)17-25)26-14-10-21(27)11-15-26/h2-9,21,23-24,27-28H,10-17H2,1H3/t23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXNOKHAFUABC-DNQXCXABSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCC(C(C3)O)N4CCC(CC4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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